molecular formula C17H21N3O3S2 B6556644 4-methyl-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide CAS No. 1040669-24-6

4-methyl-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide

Cat. No.: B6556644
CAS No.: 1040669-24-6
M. Wt: 379.5 g/mol
InChI Key: XWPOLHXERKNAFI-UHFFFAOYSA-N
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Description

Chemical Identity: This compound (C₁₇H₂₁N₃O₃S₂, molecular weight 379.5 g/mol) is a sulfonamide derivative featuring a thiazole core substituted with a 3-oxo-3-(pyrrolidin-1-yl)propyl chain and a para-methylbenzene sulfonamide group. Its SMILES notation is Cc1ccc(S(=O)(=O)Nc2nc(CCC(=O)N3CCCC3)cs2)cc1, reflecting its structural complexity .

Properties

IUPAC Name

4-methyl-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-13-4-7-15(8-5-13)25(22,23)19-17-18-14(12-24-17)6-9-16(21)20-10-2-3-11-20/h4-5,7-8,12H,2-3,6,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPOLHXERKNAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide, also known by its CAS number 122081-15-6, is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC14H20N2O3S
Molecular Weight296.39 g/mol
IUPAC Name4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
Synonyms4-Methyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide

Cardiovascular Effects

Recent studies have investigated the cardiovascular effects of sulfonamide derivatives, including this compound. One study utilized an isolated rat heart model to assess changes in perfusion pressure and coronary resistance induced by various sulfonamides. The results indicated that certain derivatives could significantly alter perfusion pressure, suggesting potential therapeutic applications in cardiovascular diseases .

The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes involved in cardiovascular regulation. For instance, some sulfonamide derivatives have been shown to act as endothelin receptor-A inhibitors, which can mitigate conditions such as pulmonary vascular hypertension and cardiac hypertrophy . The theoretical modeling of interactions with calcium channels has also been explored, indicating that these compounds may modulate calcium influx in cardiac tissues, thereby affecting contractility and vascular tone .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The structural similarity of this compound to other known sulfa drugs suggests potential efficacy against bacterial infections. Studies have demonstrated that modifications in the sulfonamide structure can enhance antibacterial activity by improving binding affinity to bacterial dihydropteroate synthase, a key enzyme in folate synthesis .

Study on Cardiovascular Effects

In a controlled experiment involving isolated rat hearts, the administration of this compound resulted in a statistically significant decrease in perfusion pressure over time compared to controls. This suggests a dose-dependent effect on coronary resistance and highlights the compound's potential as a therapeutic agent for managing hypertension .

Antimicrobial Efficacy

A comparative study evaluated various sulfonamide derivatives against common bacterial strains. The results indicated that compounds with structural modifications similar to this compound exhibited enhanced antibacterial activity. This positions the compound as a candidate for further development in antibiotic therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds (Table 1) share core sulfonamide or heterocyclic motifs and are selected for comparison based on structural and functional similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-methyl-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide (Target) C₁₇H₂₁N₃O₃S₂ 379.5 Thiazole, sulfonamide, pyrrolidin-1-yl, ketone
4-ethyl-N-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide C₂₀H₂₀N₂O₂S₂ 384.5 Pyrazole, thiophene, ethylbenzene sulfonamide
4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate C₁₉H₂₂ClN₅O₂ 387.87 Triazolo-pyridine, piperazine, chlorophenyl, ketone

Table 1: Structural comparison of target compound with analogs

Functional Group Analysis

Core Heterocycles
  • Thiazole vs. Pyrazole/Triazolo-pyridine: The target’s thiazole ring (aromatic, sulfur-containing) offers distinct electronic properties compared to the pyrazole (two adjacent nitrogen atoms) or fused triazolo-pyridine systems. The triazolo-pyridine analog introduces a fused bicyclic system, which may enhance rigidity and affinity for planar binding pockets (e.g., kinase ATP sites) .
Substituent Effects
  • Sulfonamide Variations :
    • The ethylbenzene sulfonamide in the pyrazole analog increases hydrophobicity compared to the methylbenzene group in the target, likely affecting membrane permeability and metabolic clearance .
  • Pyrrolidin-1-yl vs. Piperazine/Chlorophenyl: The pyrrolidin-1-yl group in the target provides a compact, saturated amine, whereas the piperazine moiety in the triazolo-pyridine derivative introduces a secondary amine capable of additional protonation.
Ketone Linkers
  • The 3-oxo propyl chain in the target and triazolo-pyridine analog may serve as a hydrogen-bond acceptor, influencing interactions with serine or threonine residues in enzymatic targets.

Hypothesized Pharmacological Implications

  • Target Selectivity : The thiazole core may favor binding to cysteine proteases or kinases with sulfur-recognizing domains, whereas pyrazole/triazolo-pyridine analogs could target nucleotide-binding proteins.
  • Metabolic Stability : The pyrrolidin-1-yl group in the target may reduce oxidative metabolism compared to the ethylbenzene or chlorophenyl groups in analogs .

Q & A

Q. What are the critical steps in synthesizing 4-methyl-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves sequential coupling of the thiazole and pyrrolidinyl ketone moieties to the sulfonamide backbone. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions (argon/nitrogen atmosphere) to minimize hydrolysis.
  • Thiazole ring construction : Optimize solvent polarity (e.g., DMF or DCM) and temperature (60–80°C) to promote cyclization .
  • Purity control : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for isolation. Yield optimization requires iterative adjustment of reaction time and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How can structural integrity and purity of the compound be validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., methyl group at C4 of benzene, pyrrolidinyl ketone resonance at δ ~2.8–3.2 ppm) .
  • Mass Spectrometry (LC-MS) : Use high-resolution LC-MS to verify molecular ion peaks (expected [M+H]⁺ ~470–480 m/z) and detect impurities (<1% threshold) .
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .

Q. What preliminary assays are recommended to assess the compound’s bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination) due to the sulfonamide group’s affinity for catalytic sites .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Solubility profiling : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to guide formulation studies .

Advanced Research Questions

Q. How does the pyrrolidin-1-yl ketone moiety influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Metabolic stability : Conduct microsomal assays (human liver microsomes) to evaluate oxidative degradation. The ketone group may undergo reduction to secondary alcohols, altering bioavailability .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. The pyrrolidine ring’s basicity (pKa ~9–10) may enhance passive diffusion .
  • Plasma protein binding : Employ equilibrium dialysis to quantify binding to albumin; hydrophobic interactions with the thiazole ring may increase retention .

Q. What strategies can resolve contradictions in SAR data between this compound and analogs with substituted triazole rings?

Methodological Answer:

  • Crystallographic analysis : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to compare binding modes with triazole-containing analogs. Differences in hydrogen bonding (sulfonamide vs. triazole) may explain activity variations .
  • Computational docking : Perform molecular dynamics simulations (AMBER/CHARMM) to assess steric clashes caused by the pyrrolidinyl ketone vs. triazole’s planar geometry .
  • Free-energy perturbation (FEP) : Quantify binding affinity differences using FEP to isolate contributions from specific substituents .

Q. How can degradation pathways be characterized under accelerated stability conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) for 1–4 weeks. Monitor via UPLC-MS to identify major degradation products (e.g., sulfonamide hydrolysis to sulfonic acid) .
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at 25°C using data from elevated temperatures .
  • Mechanistic studies : Use isotopic labeling (e.g., 2H^2H/18O^{18}O) to trace hydrolytic cleavage pathways .

Q. What advanced analytical techniques are required to resolve spectral overlaps in structural characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the aromatic and thiazole regions by correlating 1H^1H-13C^{13}C couplings .
  • Solid-state NMR : Analyze crystalline polymorphs to distinguish between keto-enol tautomerism in the pyrrolidinyl ketone group .
  • X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation states in the sulfonamide and thiazole moieties .

Experimental Design and Optimization

Q. How to design a high-throughput screening (HTS) protocol for this compound’s derivatives?

Methodological Answer:

  • Library synthesis : Use parallel synthesis with diverse aldehydes/amines to generate derivatives via reductive amination or Suzuki-Miyaura coupling .
  • Automated purification : Implement flash chromatography systems (e.g., Biotage Isolera) for rapid isolation.
  • Data analysis : Apply multivariate statistics (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What in vivo models are suitable for evaluating toxicity and efficacy?

Methodological Answer:

  • Rodent models : Use Sprague-Dawley rats for acute toxicity (LD₅₀) and xenograft models (e.g., HT-29 colon cancer) for efficacy .
  • Pharmacokinetic sampling : Collect plasma at t = 0.5, 1, 2, 4, 8, 24 h post-administration for LC-MS/MS analysis of AUC and Cₘₐₓ .
  • Tissue distribution : Perform whole-body autoradiography with 14C^{14}C-labeled compound to quantify organ-specific accumulation .

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